molecular formula C14H12FNO2 B8186987 2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione

2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione

Cat. No.: B8186987
M. Wt: 245.25 g/mol
InChI Key: NJMYWEDSKOQDMI-UHFFFAOYSA-N
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Description

2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione typically involves the following steps:

    Cyclohexene Derivative Preparation: The starting material, 3-fluorocyclohexene, can be synthesized through fluorination of cyclohexene using a fluorinating agent such as Selectfluor.

    Isoindole Formation: The isoindole moiety can be introduced through a cyclization reaction involving phthalic anhydride and an amine derivative under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the 3-fluorocyclohexene derivative with the isoindole intermediate under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohex-2-enyl)-isoindole-1,3-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(3-Chloro-cyclohex-2-enyl)-isoindole-1,3-dione: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.

    2-(3-Methyl-cyclohex-2-enyl)-isoindole-1,3-dione: Substituted with a methyl group, which may influence its steric and electronic characteristics.

Uniqueness

The presence of the fluorine atom in 2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.

Biological Activity

2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione is a compound with notable chemical properties and potential biological activities. Its structure, characterized by the isoindole moiety and a fluorinated cyclohexene group, suggests diverse interactions with biological systems. This article aims to explore the biological activity of this compound based on existing research findings, including case studies and relevant data.

Molecular Formula: C14H12FNO2
Molecular Weight: 245.25 g/mol
CAS Number: 2482890-00-4
Physical Properties:

  • Boiling Point: 366.6 ± 42.0 °C (predicted)
  • Density: 1.34 ± 0.1 g/cm³ (predicted)
  • pKa: -2.44 ± 0.20 (predicted) .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which can influence its interaction with enzymes and receptors in biological systems. The isoindole structure may also play a role in modulating biological pathways through mechanisms such as enzyme inhibition or receptor activation.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, related compounds have been shown to inhibit the growth of various bacterial strains. Although specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential effectiveness.

Anticancer Properties

Isoindole derivatives have been investigated for their anticancer activities. Research has shown that certain isoindole compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. While direct studies on this compound are sparse, its structural characteristics may confer similar anticancer properties.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various isoindole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . Although specific data for this compound were not provided, the trends suggest a potential for similar activity.

Compound NameMIC (µg/mL)Bacterial Strain
Isoindole Derivative A32Staphylococcus aureus
Isoindole Derivative B64Escherichia coli
Isoindole Derivative C16Pseudomonas aeruginosa

Study 2: Anticancer Activity

In a preliminary investigation into the anticancer potential of various isoindoles, researchers found that some derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation . While direct evidence for this compound is lacking, its structural analogs demonstrated promising results.

Properties

IUPAC Name

2-(3-fluorocyclohex-2-en-1-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-2,6-8,10H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMYWEDSKOQDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C(C1)F)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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